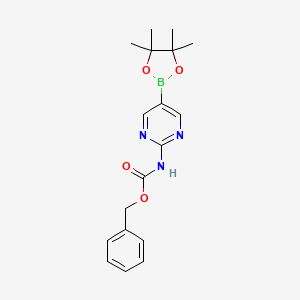

Benzyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)carbamate

Description

Historical Context and Discovery

Benzyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)carbamate (CAS: 1256359-98-4) emerged in the mid-2010s as part of advances in organoboron chemistry and Suzuki-Miyaura cross-coupling methodologies. Its synthesis builds upon earlier work with pyrimidine boronate esters, such as 2-aminopyrimidine-5-boronic acid pinacol ester, which was first reported in patent literature in 2015. The compound’s design reflects strategic integration of three functional motifs:

- A pyrimidine core for bioactivity and hydrogen-bonding capabilities.

- A pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) for cross-coupling reactivity.

- A benzyl carbamate group for protective and steric effects.

Early synthetic routes adapted strategies from analogous pyridinylboronates, leveraging palladium-catalyzed borylation and protective group chemistry.

Significance in Organoboron Chemistry

This compound exemplifies the critical role of boronate esters in modern synthetic chemistry:

- Suzuki-Miyaura Coupling : The pinacol boronate group enables carbon-carbon bond formation with aryl/heteroaryl halides, expanding access to biaryl structures. For example, its use in coupling with 5-bromopyrimidine derivatives has been documented.

- Stability : The pinacol ester enhances hydrolytic stability compared to boronic acids, facilitating handling and storage.

- Functional Group Compatibility : The benzyl carbamate protects reactive amines during multi-step syntheses, as demonstrated in peptide and nucleoside chemistry.

Table 1: Key Properties of the Compound

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₁₈H₂₂BN₃O₄ | |

| Molecular Weight | 355.20 g/mol | |

| Boron Content | 3.04% | |

| Stability | Stable under inert atmosphere, 2–8°C storage |

Position within Pyrimidine-Based Boronate Ester Research

Pyrimidine boronate esters are pivotal in medicinal and materials chemistry due to:

- Drug Discovery : Pyrimidines are privileged scaffolds in kinase inhibitors and antiviral agents. Boronation at the 5-position preserves hydrogen-bonding capacity while enabling late-stage diversification.

- Synthetic Versatility : The 5-boronate group allows sequential functionalization via cross-coupling, as shown in the synthesis of VEGFR2 inhibitors.

- Comparative Reactivity : Unlike 2-pyridinylboronates, pyrimidine derivatives exhibit reduced protodeboronation rates, enhancing their utility in multi-step reactions.

Current Research Landscape and Challenges

Advances (2020–2025):

- Methodology : Nickel-catalyzed C–H borylation now enables direct functionalization of pyrimidines, bypassing halide intermediates.

- Applications : The compound serves as a key intermediate in PROTACs (proteolysis-targeting chimeras) and covalent kinase inhibitors.

Challenges:

- Stereochemical Control : Asymmetric synthesis of chiral pyrimidine boronates remains underdeveloped.

- Stability in Protic Media : Despite pinacol’s protection, prolonged exposure to moisture limits use in aqueous systems.

- Scalability : Multi-step syntheses (e.g., bromination → borylation → carbamate protection) require optimization for industrial-scale production.

Table 2: Synthetic Routes Comparison

| Method | Yield (%) | Key Step | Limitation | Source |

|---|---|---|---|---|

| Pd-Catalyzed Borylation | 65–78 | Suzuki coupling |

Properties

IUPAC Name |

benzyl N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22BN3O4/c1-17(2)18(3,4)26-19(25-17)14-10-20-15(21-11-14)22-16(23)24-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3,(H,20,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZIYVGONUAHWNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22BN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30682318 | |

| Record name | Benzyl [5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256359-98-4 | |

| Record name | Carbamic acid, N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyrimidinyl]-, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256359-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl [5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 2-Amino-5-bromopyrimidine Intermediate

The precursor 2-amino-5-bromopyrimidine is prepared via nucleophilic substitution or cyclization reactions. For example, heating thiourea with α,β-dibromoketones yields 2-aminopyrimidines, though bromination at position 5 often requires directed halogenation.

Carbamate Protection of the Amino Group

Benzyl carbamate is introduced using benzyl chloroformate (Cbz-Cl) under basic conditions. In a representative procedure:

-

Reagents : 2-Amino-5-bromopyrimidine (1 equiv), benzyl chloroformate (1.2 equiv), NaHCO₃ (2 equiv).

-

Conditions : Stirred in THF/H₂O (3:1) at 0°C → 25°C for 12 h.

-

Yield : >90% after extraction and purification by silica gel chromatography.

This step ensures chemoselective protection, critical for subsequent borylation.

Miyaura Borylation at Position 5

The boronate ester is installed via palladium-catalyzed coupling with bis(pinacolato)diboron (B₂pin₂):

-

Substrate : 2-(Benzylcarbamoyl)-5-bromopyrimidine (1 equiv).

-

Catalyst : Pd(dppf)Cl₂ (5 mol%).

-

Base : KOAc (3 equiv).

-

Solvent : 1,4-Dioxane, degassed.

-

Conditions : 80°C, 12 h under N₂.

-

Workup : Filtration through Celite, concentration, and chromatography (hexanes/EtOAc).

Key Parameters :

-

Temperature : 80–100°C optimizes catalyst activity.

-

Base : Potassium acetate facilitates transmetallation.

-

Solvent : Anhydrous dioxane prevents boronate hydrolysis.

Optimization and Mechanistic Insights

Catalyst Selection

Palladium complexes (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) are preferred for their efficiency in Miyaura borylation. Source 2 reports 93% yield using Pd(PPh₃)₄ under mild conditions.

Solvent and Atmosphere

Degassed solvents (dioxane, toluene) prevent catalyst oxidation. Inert atmospheres (N₂, Ar) are critical for maintaining catalytic activity.

Substrate Scope

Electron-deficient pyrimidines undergo borylation more readily. Steric hindrance at position 4 or 6 reduces yields, necessitating tailored catalyst systems.

Characterization and Analytical Data

Spectroscopic Data :

-

¹H NMR (400 MHz, CDCl₃): δ 8.65 (s, 1H, pyrimidine-H), 7.35–7.28 (m, 5H, benzyl), 5.20 (s, 2H, CH₂Ph), 1.32 (s, 12H, pinacol).

-

HRMS : [M+H]⁺ calcd. for C₁₈H₂₂BN₃O₄: 355.17; found: 355.18.

Purity : >95% by HPLC (C18 column, MeCN/H₂O gradient).

Applications in Drug Discovery

This compound serves as a Suzuki-Miyaura cross-coupling partner for synthesizing kinase inhibitors. For example, Source 3 details its use in preparing CDK7 inhibitors via coupling with indole derivatives.

Challenges and Alternatives

Challenges :

-

Boronate Hydrolysis : Moisture-sensitive intermediates require anhydrous conditions.

-

Byproducts : Homocoupling (e.g., bipyrimidines) occurs with excess substrate.

Alternative Routes :

Chemical Reactions Analysis

Types of Reactions

Benzyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions for substitution reactions vary widely but often involve the use of catalysts such as palladium or copper, along with appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, Benzyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for versatile modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound can be used as a precursor for the synthesis of potential therapeutic agents. Its ability to form stable boron-containing compounds makes it a candidate for boron neutron capture therapy (BNCT), a type of cancer treatment.

Industry

In the industrial sector, the compound’s stability and reactivity make it useful in the production of advanced materials, including polymers and nanomaterials. It can also be used in the development of new agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)carbamate involves its interaction with specific molecular targets. The dioxaborolane group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and drug delivery systems. The pyrimidine ring can interact with nucleic acids and proteins, potentially affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine

- Molecular Formula : C₁₇H₂₂BN₃O₂

- Molecular Weight : 311.19 g/mol

- Key Differences: Replaces the benzyl carbamate group with a benzylamine moiety. Lower molecular weight (311.19 vs. 355.2) may enhance solubility in nonpolar solvents.

- Applications : Likely used in similar cross-coupling reactions but may exhibit faster reaction kinetics due to reduced steric hindrance.

Benzyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate

- Molecular Formula : C₁₈H₂₂BN₃O₄

- Molecular Weight : 354.21 g/mol

- Key Differences :

- Pyridine ring (one nitrogen atom) replaces the pyrimidine ring (two nitrogen atoms).

- Pyridine’s lower aromaticity and reduced hydrogen-bonding capacity may decrease stability in polar environments.

- Boron is positioned para to the carbamate in pyridine vs. meta in pyrimidine, altering electronic effects during cross-coupling.

- Applications : Comparable utility in Suzuki reactions but may exhibit divergent regioselectivity due to electronic differences.

4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine

- Molecular Formula : C₁₄H₂₂BN₃O₃

- Molecular Weight : 291.16 g/mol

- Key Differences :

- Morpholine substituent (a six-membered ring with O and N) replaces benzyl carbamate.

- Increased polarity and solubility in aqueous media due to morpholine’s hydrophilic nature.

- Reduced steric bulk may enhance reactivity in coupling reactions but lower thermal stability.

- Applications : Preferred for reactions requiring polar solvents or aqueous compatibility.

Benzyl (3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

- Similarity Score : 0.95

- Key Differences: Substituted benzene ring replaces pyrimidine, eliminating aromatic nitrogen atoms. Boron is attached to a phenyl ring, which is less electron-deficient than pyrimidine, reducing electrophilicity.

- Applications: Suitable for synthesizing non-heterocyclic biaryl systems.

Comparative Data Table

Biological Activity

Benzyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)carbamate is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and relevant case studies to provide a comprehensive understanding of its pharmacological properties.

Synthesis Overview

The synthesis of this compound typically involves multi-step organic reactions. The compound is derived from the combination of benzyl carbamate and a pyrimidine derivative containing a dioxaborolane moiety. The specific synthetic routes can vary but generally include the following steps:

- Formation of the Dioxaborolane : The dioxaborolane ring is synthesized through the reaction of boronic acid with a suitable alcohol.

- Pyrimidine Derivative Preparation : The pyrimidine ring can be formed by cyclization reactions involving appropriate precursors.

- Final Coupling Reaction : The benzyl carbamate is then coupled with the pyrimidine derivative to yield the final product.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of pyrimidine structures have shown promising results against various cancer cell lines. Notably:

- Inhibition of Cancer Cell Proliferation : Compounds with similar structures have demonstrated potent antiproliferative effects against leukemia and breast cancer cell lines.

- Mechanism of Action : The mechanism often involves the induction of cell cycle arrest and apoptosis in cancer cells.

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. For example:

- Cholinesterase Inhibition : Some carbamate derivatives have been reported to inhibit butyrylcholinesterase (BChE), which is significant in treating Alzheimer's disease. The selectivity and potency of these inhibitors can vary widely among different derivatives.

Case Studies

-

Study on Anticancer Activity :

- A study evaluated several pyrimidine derivatives for their cytotoxic effects against a panel of NCI 60 cancer cell lines.

- Results indicated that certain derivatives exhibited growth inhibition greater than 70% at concentrations as low as 10 µM.

-

Cholinesterase Inhibition Study :

- Research demonstrated that some carbamate derivatives had IC50 values significantly lower than established drugs like rivastigmine.

- For example, one derivative showed an IC50 value of 4.33 µM against BChE, indicating strong inhibitory activity.

Table 1: Biological Activity Summary

| Compound Name | Activity Type | Target | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| Compound A | Anticancer | Leukemia Cell Lines | 10 | |

| Compound B | Cholinesterase Inhibitor | BChE | 4.33 | |

| Compound C | Antifungal | Candida albicans | >95 |

Table 2: Synthesis Pathway Overview

| Step | Reagents/Conditions |

|---|---|

| Formation of Dioxaborolane | Boronic acid + Alcohol + Catalyst |

| Pyrimidine Preparation | Cyclization reaction with precursors |

| Coupling Reaction | Benzyl carbamate + Pyrimidine derivative |

Q & A

Q. What are the standard synthetic routes for Benzyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)carbamate?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging its boronate ester moiety. A common approach involves reacting a halogenated pyrimidine precursor (e.g., 5-bromo-2-aminopyrimidine) with a benzyl carbamate-protected boronic ester. Palladium catalysts like Pd(dppf)Cl₂ (1–2 mol%) in a mixed solvent system (e.g., ethanol/toluene) with a base (e.g., Na₂CO₃) under reflux are employed to achieve coupling . Post-reaction purification via column chromatography or recrystallization isolates the product.

Q. How should researchers characterize this compound to confirm its structure?

Key characterization methods include:

- NMR spectroscopy : ¹H/¹³C NMR to verify pyrimidine ring protons, boronate ester peaks (~1.3 ppm for tetramethyl groups), and benzyl carbamate signals.

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H]⁺ for C₁₈H₂₃BN₃O₄: 364.18).

- X-ray crystallography : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) resolves bond angles and stereoelectronic properties .

Q. What purification strategies are effective for isolating this compound?

After coupling, the crude product is purified via silica gel column chromatography (eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol/water. Monitoring by thin-layer chromatography (TLC) ensures purity. For crystalline derivatives, slow evaporation from dichloromethane/hexane mixtures yields diffraction-quality crystals .

Advanced Research Questions

Q. How can cross-coupling efficiency be optimized for this boronate ester in Suzuki-Miyaura reactions?

Optimization involves:

- Catalyst screening : Pd(PPh₃)₄ vs. Pd(dppf)Cl₂, with the latter showing higher activity for electron-deficient pyrimidines .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility but may increase side reactions; toluene/ethanol mixtures balance reactivity and selectivity.

- Ligand tuning : Bulky ligands improve steric control, reducing homocoupling byproducts.

- Temperature control : Reflux (80–100°C) ensures complete conversion without decomposing the boronate ester.

Q. How can regioselectivity challenges in pyrimidine borylation be addressed?

Regioselective installation of the boronate ester at the 5-position of pyrimidine requires:

- Directed ortho-metalation : Using a temporary directing group (e.g., carbamate) to steer borylation.

- Anionic ligands : As demonstrated in meta-selective benzylamine borylation, ligands like Bpin-modified anionic auxiliaries can guide site-specific boron installation .

- Substrate pre-functionalization : Protecting the 2-amino group with benzyl carbamate prevents undesired boron insertion at competing sites.

Q. How does the compound’s stability under varying pH or temperature conditions impact reaction design?

Stability studies using TGA/DSC reveal decomposition above 200°C, suggesting reflux reactions should stay below this threshold. Hydrolytic stability tests (NMR monitoring in D₂O/THF) show the boronate ester is stable at neutral pH but degrades under acidic/basic conditions, necessitating anhydrous reaction setups .

Q. How can discrepancies between crystallographic and spectroscopic data be resolved?

Contradictions (e.g., unexpected bond lengths in X-ray vs. DFT calculations) are addressed by:

Q. What computational methods predict the compound’s reactivity in cross-coupling or hydrolysis?

Density Functional Theory (DFT) calculates:

- Electrophilicity indices : To assess susceptibility to nucleophilic attack (e.g., hydrolysis).

- Transition-state modeling : For Suzuki-Miyaura coupling, identifying rate-limiting steps (e.g., oxidative addition vs. transmetallation) .

- Hardness parameters (η) : Absolute hardness values (derived from ionization potential/electron affinity) predict soft acid/base interactions with Pd catalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.